5-Phenyl-1,3,4-oxadiazol-2-amine

概要

説明

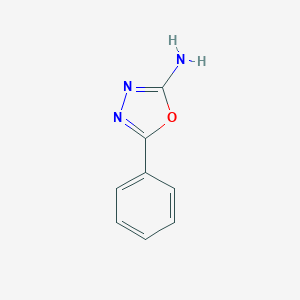

5-Phenyl-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that contains an oxadiazole ring with a phenyl group attached at the 5-position and an amine group at the 2-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of benzophenone hydrazide. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl₃) as a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

化学反応の分析

Oxidation Reactions

5-Phenyl-1,3,4-oxadiazol-2-amine can undergo oxidation reactions when exposed to strong oxidizing agents.

-

Common Reagents: Potassium permanganate or hydrogen peroxide are typically used as oxidizing agents.

-

Conditions: Oxidation reactions are generally conducted in acidic or neutral media.

-

Products: The reaction results in the formation of oxadiazole derivatives with oxidized functional groups.

Reduction Reactions

Reduction reactions can be performed on this compound using appropriate reducing agents.

-

Common Reagents: Sodium borohydride or lithium aluminum hydride are commonly employed.

-

Conditions: Sodium borohydride reductions are typically carried out in methanol or ethanol.

-

Products: The primary products are reduced amine derivatives.

Substitution Reactions

The amine group of this compound can be replaced by other nucleophiles under appropriate conditions.

-

Common Reagents: Alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (TEA).

-

Conditions: Nucleophilic substitution reactions require carefully controlled conditions to ensure efficient substitution and minimize unwanted side reactions.

-

Products: The reaction yields substituted oxadiazole derivatives with various functional groups.

Reactions with Isocyanates

This compound reacts with isocyanates to form urea derivatives .

-

The reaction of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with phenyl isocyanate or 3-chlorophenyl isocyanate yields the corresponding urea derivatives .

-

The reaction is typically conducted in ethanol under reflux conditions .

Diverse Chemical Transformations

introduction to reactions with acid chlorides.

-

Acylation of amino oxadiazoles with acid chlorides like acetyl chloride, benzoyl chloride, or chloroacetyl chloride in the presence of triethylamine yields acylated compounds .

-

Reacting chloroacetamide derivatives with ammonium thiocyanate leads to cyclization, forming thiazolidinone derivatives .

-

Alkylation of mercapto derivatives with chloro-oxadiazoles results in S-alkylation, producing new oxadiazole derivatives .

Buchwald-Hartwig Reaction

This compound can be used in Buchwald-Hartwig amination reactions .

-

Reacting 5-phenyl- oxadiazole-2-amino with a suitable substrate in the presence of a palladium catalyst, a ligand such as xantphos, and a base like sodium tert-butoxide in anhydrous DMF under argon protection yields the desired coupled product .

-

The reaction is typically carried out at elevated temperatures (e.g., 110 °C) and requires extended reaction times (e.g., 36 hours) .

科学的研究の応用

Medicinal Chemistry

5-Phenyl-1,3,4-oxadiazol-2-amine and its derivatives have been extensively studied for their pharmacological properties. They are recognized as versatile scaffolds in drug design, particularly for their roles as cholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer's.

Cholinesterase Inhibition

Research has shown that compounds incorporating the oxadiazole moiety exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are vital in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of these enzymes can enhance cholinergic transmission, making these compounds potential candidates for Alzheimer's disease therapeutics .

Table 1: Summary of Biological Activities

The synthesis of this compound typically involves the reaction of hydrazides with carbon disulfide or isocyanates under basic conditions. Variations in substituents on the oxadiazole ring can lead to compounds with enhanced biological activities.

Case Studies

Several studies have highlighted the effectiveness of 5-Phenyl-1,3,4-oxadiazol-2-amines in various therapeutic contexts:

Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited neuroprotective properties by inhibiting β-secretase activity and amyloid β-peptide aggregation—key processes involved in Alzheimer's pathology .

Antimicrobial Activity

Another investigation revealed that certain derivatives showed promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

作用機序

The mechanism of action of 5-Phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression regulation, respectively . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects .

類似化合物との比較

1,3,4-Oxadiazole: A heterocyclic compound with similar structural features but without the phenyl and amine groups.

5-Methyl-1,3,4-oxadiazol-2-amine: Similar to 5-Phenyl-1,3,4-oxadiazol-2-amine but with a methyl group instead of a phenyl group.

5-(2-Pyridyl)-1,3,4-oxadiazol-2-amine: Contains a pyridyl group instead of a phenyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. The amine group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties .

生物活性

5-Phenyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

The oxadiazole ring structure is pivotal in conferring biological activity to this compound. The presence of nitrogen atoms within the five-membered heterocyclic structure enhances its reactivity and potential interactions with biological targets. Various synthetic methods have been developed to produce this compound, including microwave-assisted synthesis and traditional cyclization reactions involving hydrazones or amidoximes .

Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Microwave-Assisted | Utilizes microwave radiation to enhance reaction efficiency | Up to 85% |

| Cyclization from Hydrazones | Involves the reaction of hydrazones with dehydrating agents | 41% - 51% |

| Alkaline Hydrolysis | Converts esters to oxadiazole derivatives under basic conditions | Variable |

Biological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi .

Antioxidant Properties

The compound has demonstrated antioxidant activity through mechanisms involving free radical scavenging. Theoretical studies using Density Functional Theory (DFT) have highlighted the influence of substituents on the phenyl ring in enhancing antioxidant capabilities .

Neuroprotective Effects

This compound derivatives have been associated with neuroprotective properties. Notably, they inhibit β-secretase (BACE-1), which is crucial in the pathogenesis of Alzheimer’s disease. This inhibition may reduce amyloid plaque formation .

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes involved in neurodegenerative diseases:

| Enzyme Target | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 12.8 - 99.2 |

| Butyrylcholinesterase (BChE) | Variable |

| Monoamine Oxidase A (MAO-A) | 0.11 - 0.15 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with a phenyl group exhibited enhanced activity compared to their non-substituted counterparts .

- Neuroprotective Mechanism : In vitro studies demonstrated that 5-phenyl-1,3,4-oxadiazol-2-amines could significantly reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative conditions .

- Antioxidant Mechanism : DFT calculations revealed that electron-donating groups on the phenyl ring significantly improve the antioxidant activity of oxadiazole derivatives by stabilizing free radicals more effectively than their counterparts lacking such groups .

特性

IUPAC Name |

5-phenyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSFYCBGVMWPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167087 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612-76-6 | |

| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1612-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is the structure of 5-phenyl-1,3,4-oxadiazol-2-amine characterized?

A2: The crystal structure of this compound reveals key structural features []:

- Bond Lengths: The C-O and C=N bond lengths within the oxadiazole ring are nearly identical, despite the different substituents attached [].

- Planarity: The phenyl ring and the oxadiazole ring show a slight inclination of 13.42° relative to each other [].

- Hydrogen Bonding: In the crystal structure, molecules interact via N-H⋯N hydrogen bonds, forming chains along a specific axis [].

Q2: How can this compound be used in medicinal chemistry?

A3: The research highlights the potential of using this compound as a building block for novel α-aminophosphonates and α-aminophosphonic acids []. These compounds, derived from this compound through reactions with aromatic aldehydes and phosphorus reagents, demonstrate potential as antiviral agents, specifically virucidal agents []. Further modifications and investigations into their structure-activity relationships could lead to compounds with improved antiviral profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。